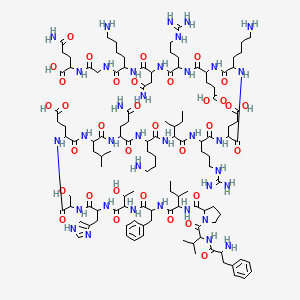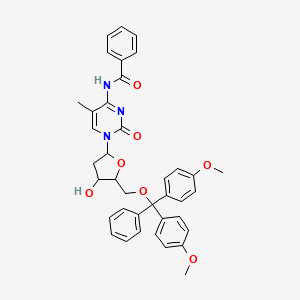
(Ra,S)-Ph-Bn-SIPHOX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ra,S)-Ph-Bn-SIPHOX is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is characterized by its unique structure, which includes a phosphine oxide group and a chiral oxazoline ring. This combination makes it highly effective in promoting stereoselective transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ra,S)-Ph-Bn-SIPHOX typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Oxide Group: The phosphine oxide group is introduced via a reaction between a phosphine and an oxidizing agent, such as hydrogen peroxide or a peracid.
Chiral Resolution: The resulting compound is subjected to chiral resolution techniques, such as crystallization or chromatography, to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow processes may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Ra,S)-Ph-Bn-SIPHOX undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to phosphine oxide.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, such as lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include chiral phosphine oxides, reduced oxazoline derivatives, and substituted phosphine compounds.
科学的研究の応用
Chemistry
(Ra,S)-Ph-Bn-SIPHOX is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. It is employed in reactions such as hydrogenation, hydroformylation, and cross-coupling, where high enantioselectivity is crucial.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing stereoselective processes in biological systems.
Medicine
The compound has potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its ability to induce high enantioselectivity can lead to the production of more effective and safer drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it a key component in the manufacture of various high-value products.
作用機序
(Ra,S)-Ph-Bn-SIPHOX exerts its effects through its chiral ligand properties. It coordinates with metal catalysts to form chiral complexes that promote stereoselective transformations. The oxazoline ring and phosphine oxide group play crucial roles in stabilizing the transition state and enhancing enantioselectivity. The molecular targets include various metal centers, such as palladium, rhodium, and iridium, which are commonly used in catalytic reactions.
類似化合物との比較
Similar Compounds
(S)-BINAP: Another chiral ligand used in asymmetric synthesis.
®-Ph-Bn-SIPHOX: The enantiomer of (Ra,S)-Ph-Bn-SIPHOX.
(S)-Ph-Bn-SIPHOX: A similar compound with a different chiral configuration.
Uniqueness
This compound is unique due to its specific chiral configuration and the combination of the oxazoline ring and phosphine oxide group. This structure provides high enantioselectivity and stability in various catalytic reactions, making it a valuable tool in asymmetric synthesis.
特性
分子式 |
C39H34NOP |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
[(3R)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-4-12-28(13-5-1)26-31-27-41-38(40-31)34-20-10-14-29-22-24-39(36(29)34)25-23-30-15-11-21-35(37(30)39)42(32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-21,31H,22-27H2/t31-,39+/m0/s1 |
InChIキー |
WDIPXXMCRPGMIB-RUCSKDCOSA-N |
異性体SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |
正規SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
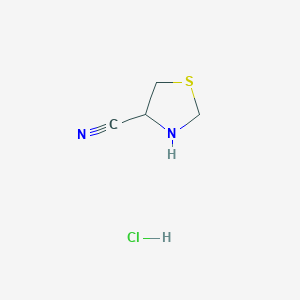
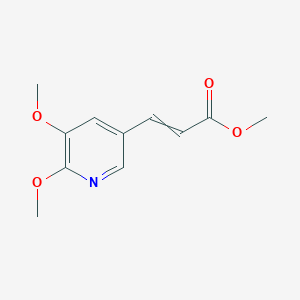
![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)
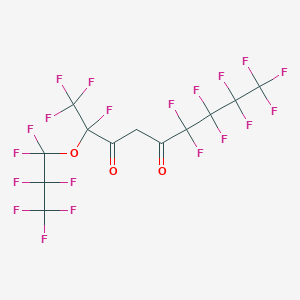
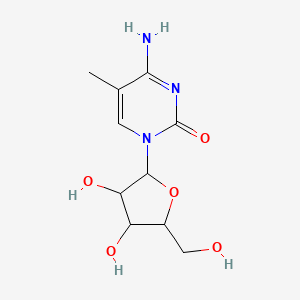
![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
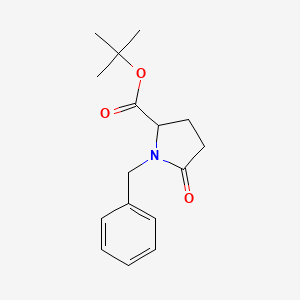
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
